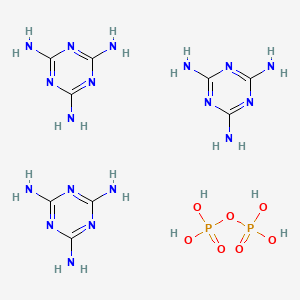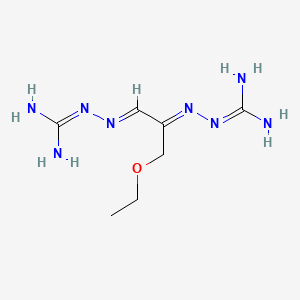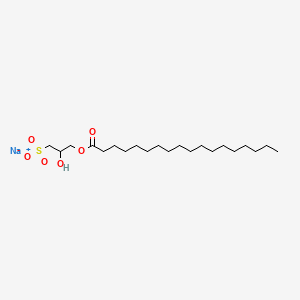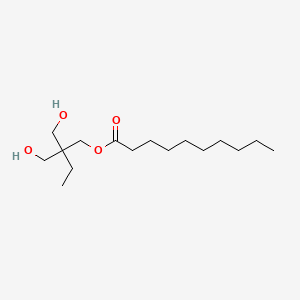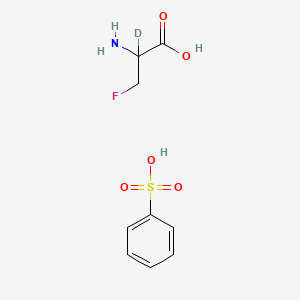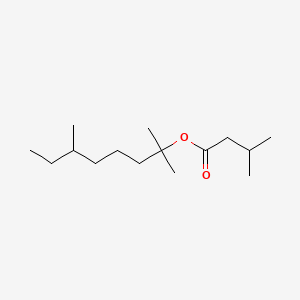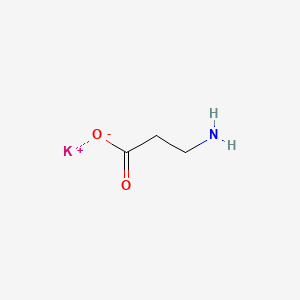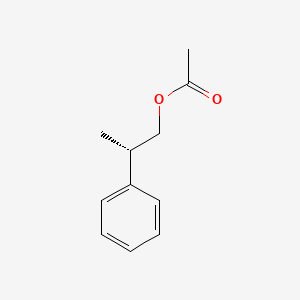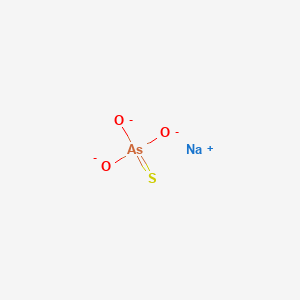
Arsenothioic acid trisodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsenothioic acid trisodium salt is an inorganic compound with the chemical formula Na₃AsS₃. It is a derivative of arsenic acid where sulfur atoms replace oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Arsenothioic acid trisodium salt can be synthesized through the reaction of arsenic trioxide (As₂O₃) with hydrogen sulfide (H₂S) in the presence of sodium hydroxide (NaOH). The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where arsenic trioxide is reacted with hydrogen sulfide gas in an alkaline medium. The process is carefully monitored to maintain optimal reaction conditions, including temperature, pressure, and pH levels, to maximize yield and purity.
化学反应分析
Types of Reactions
Arsenothioic acid trisodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic acid derivatives.
Reduction: It can be reduced to form arsenic trioxide.
Substitution: It can participate in substitution reactions where sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Arsenic acid derivatives.
Reduction: Arsenic trioxide.
Substitution: Various substituted arsenic compounds.
科学研究应用
Arsenothioic acid trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other arsenic-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Utilized in the removal of heavy metals from wastewater due to its ability to form stable complexes with metal ions.
作用机制
The mechanism of action of arsenothioic acid trisodium salt involves its interaction with metal ions to form stable complexes. This property is particularly useful in applications such as heavy metal removal from wastewater. The compound’s ability to bind with metal ions is attributed to the presence of sulfur atoms, which have a high affinity for metals.
相似化合物的比较
Similar Compounds
- Arsenotetrathioic acid trisodium salt
- Arsenothioictrifluoride
- Arsenotriselenous acid
Comparison
Arsenothioic acid trisodium salt is unique due to its specific chemical structure and properties. Compared to similar compounds, it has a higher affinity for certain metal ions, making it more effective in applications such as heavy metal removal. Additionally, its stability and reactivity under various conditions make it a versatile compound for scientific research and industrial applications.
属性
CAS 编号 |
17367-56-5 |
|---|---|
分子式 |
AsNaO3S-2 |
分子量 |
177.98 g/mol |
IUPAC 名称 |
sodium;trioxido(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/AsH3O3S.Na/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-3 |
InChI 键 |
DSUKAXSAVMRMCA-UHFFFAOYSA-K |
规范 SMILES |
[O-][As](=S)([O-])[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


